molecular formula C11H10BrN3O2 B1482838 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098132-00-2

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1482838
CAS No.: 2098132-00-2
M. Wt: 296.12 g/mol
InChI Key: RJKWJVIVSNOPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a bromo substituent at position 4, a methyl group at position 5, and a pyridin-3-yl moiety at position 3 of the pyrazole ring.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKWJVIVSNOPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic compound that belongs to the pyrazole class of derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with a bromo group and a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C12H12BrN3O2\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.6Induction of apoptosis
A549 (Lung)8.2Cell cycle arrest
HCT116 (Colorectal)4.9Inhibition of proliferation

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that compounds with similar structures exhibit activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Mycobacterium abscessus8 µg/mL
Mycobacterium smegmatis6 µg/mL

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, the compound has potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators . This effect could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyrazole and pyridine rings facilitate binding to various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. For example, a study highlighted the synthesis of multiple analogs, revealing that modifications to the pyrazole ring significantly impacted both solubility and bioactivity .

Case Study: Synthesis and Evaluation

A notable case involved the synthesis of a series of pyrazole derivatives where this compound was tested for its anticancer properties against several cell lines. The results indicated a promising profile with significant growth inhibition at low concentrations .

Scientific Research Applications

Overview

2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the pyrazole class. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is being investigated for its potential therapeutic applications in various fields, including pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, leading to effective antimicrobial action.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored extensively. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which play a critical role in inflammation. Experimental models have shown that this compound can significantly reduce inflammation in carrageenan-induced edema models, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro studies have demonstrated notable cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have also shown reduced tumor growth rates compared to control groups, indicating promising therapeutic applications in oncology .

Case Studies and Research Findings

A comprehensive review of literature from recent years has summarized findings related to the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against bacterial strains. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
  • Anticancer Studies : Research focusing on the cytotoxic effects of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells. For instance, derivatives with similar structures demonstrated significant antiproliferative effects against colorectal cancer cell lines .
  • Inflammation Models : In experiments involving carrageenan-induced paw edema models, compounds similar to this compound displayed a marked reduction in inflammation, supporting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole derivatives with modifications at positions 3, 4, and 5 are extensively studied. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 3, 4, 5) Molecular Formula Molecular Weight CAS No. Key Properties/Applications Reference
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CF₃ (3), Br (4), CH₃ (5) C₇H₆BrF₃N₂O₂ 287.04 299405-26-8 High purity (95%); used in drug intermediates
[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CHF₂ (3), Br (4), CH₃ (5) C₇H₇BrF₂N₂O₂ 269.05 1001518-81-5 Fluorinated analog; potential enhanced metabolic stability
(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Cyclopropyl (3), Br (4) C₈H₉BrN₂O₂ 257.08 - Steric effects from cyclopropyl; impacts solubility
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid C₂H₅ (3), Br (4), CH₃ (5) C₈H₁₁BrN₂O₂ 259.10 - Ethyl group increases hydrophobicity

Key Observations :

  • Halogen Effects: Bromine at position 4 is conserved in many analogs.
  • Fluorinated Groups : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituents at position 3 enhance lipophilicity and metabolic stability, critical for drug design .
  • Aromatic vs. Aliphatic Substituents : Pyridin-3-yl (aromatic) vs. cyclopropyl (aliphatic) at position 3 influences electronic and steric profiles, affecting solubility and target affinity .
Physicochemical Properties
  • Purity : Most analogs report ≥95% purity (e.g., ), suggesting robust synthetic protocols .
  • Melting Points : Fluorinated analogs (e.g., 299405-26-8) exhibit higher melting points (213–215°C) due to increased crystallinity from fluorine atoms .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized via condensation of hydrazines with α,β-unsaturated carbonyl compounds or substituted aldehydes.

  • A substituted aldehyde (bearing the methyl group) is reacted with hydrazine derivatives under reflux in methanol or ethanol.
  • Acid catalysts such as p-toluenesulfonic acid (TosOH) can be used to promote cyclization.
  • Reaction conditions typically involve heating at 60–80 °C for 12 hours to ensure complete ring closure.

Bromination at the 4-Position

  • Bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile at ambient temperature (~20–30 °C) for 5 hours.
  • The reaction selectively brominates the 4-position of the pyrazole ring.
  • Post-reaction workup involves extraction with dichloromethane, washing with brine, drying over Na2SO4, and concentration.

Introduction of the Acetic Acid Side Chain

  • Alkylation of the pyrazole nitrogen with bromoacetic acid or its derivatives is performed.
  • Alternatively, amidation followed by hydrolysis can be used.
  • Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation.
  • Reactions are carried out in pyridine or other polar aprotic solvents at room temperature (~25 °C) for 12 hours.
  • The product is purified by extraction and chromatography.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Substituted aldehyde + hydrazine, MeOH, TosOH, 70 °C, 12 h Pyrazole intermediate
2 Bromination NBS, CH_3CN, 20–30 °C, 5 h 4-Bromo-substituted pyrazole
3 Cross-coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h Pyridin-3-yl substitution at 3-position
4 Alkylation/Amidation Bromoacetic acid or EDCI, pyridine, 25 °C, 12 h Introduction of acetic acid side chain
5 Purification Extraction, silica gel chromatography Pure 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Purification and Characterization

  • The crude product is typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane.
  • Final purification may involve preparative high-performance liquid chromatography (prep-HPLC).
  • Characterization includes NMR (1H, 13C), mass spectrometry (MS), and purity assessment by HPLC.
  • Typical purity achieved is ≥95%.

Research Findings and Optimization Notes

  • The choice of catalyst and ligand in the cross-coupling step significantly affects yield and selectivity.
  • Bromination with NBS is preferred over elemental bromine due to milder conditions and better regioselectivity.
  • Using EDCI for acetic acid coupling improves reaction efficiency and reduces side products.
  • Reaction times and temperatures have been optimized to balance conversion and minimize decomposition.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Pyrazole formation Aldehyde + hydrazine, TosOH, MeOH 70 12 70–85 Acid catalysis enhances yield
Bromination NBS, CH_3CN 20–30 5 80–90 Selective 4-position bromination
Cross-coupling Pd2(dba)3, XantPhos, t-BuONa 110 12 65–80 Inert atmosphere required
Acetic acid coupling Bromoacetic acid/EDCI, pyridine 25 12 75–85 Mild conditions preferred
Purification Chromatography, prep-HPLC Ambient Purity ≥95%

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid and its analogs?

  • Methodology :

  • Cyclization Reactions : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides, yielding pyrazole-oxadiazole hybrids. This method is effective for introducing halogen substituents (e.g., bromine) at the 4-position of the pyrazole core .
  • Bromoacetyl Intermediates : React 2-chloro-1-(pyrazolyl)ethanone derivatives with nucleophiles (e.g., thiourea) to form thiazole-linked pyrazoles. Bromine incorporation can be achieved via electrophilic substitution or direct bromination of precursors .
  • Condensation Strategies : Form pyrazole Mannich bases by reacting pyrazole-aldehyde Schiff bases with piperazine derivatives under acidic conditions, enabling functionalization at the 3-position .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization of pyrazole-acetic acid derivatives?

  • Key Techniques :

  • X-ray Diffraction : Resolve crystal structures to confirm substituent positions and hydrogen-bonding networks, as demonstrated for 5-acyloxypyrazole derivatives .
  • IR Spectroscopy : Identify characteristic peaks for acetic acid moieties (C=O stretch at ~1720 cm⁻¹) and pyrazole N-H bonds (3400–3200 cm⁻¹) .
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify methyl groups (δ 2.0–2.5 ppm for CH₃) and pyridyl proton environments (δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

  • Analytical Framework :

  • Substituent Effects : Compare activities of analogs with varying substituents (e.g., 4-bromo vs. 4-chloro). For example, 4-bromo groups enhance antibacterial activity due to increased lipophilicity, while 4-methoxy groups may reduce potency .
  • Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) and validate results using multiple cell lines or in vivo models (e.g., sea urchin embryo assays for antitubulin activity) .
  • Receptor Binding Studies : Use σ₁ receptor binding assays to differentiate between structural analogs, as seen in studies of 1-arylpyrazole σ₁ antagonists .

Q. What methodologies optimize reaction conditions for complex pyrazole-based compounds?

  • Computational-Experimental Integration :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach narrows optimal conditions by correlating computational data with experimental outcomes .
  • Catalyst Screening : Optimize palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) using tert-butyl XPhos ligands and cesium carbonate bases, achieving >90% yields in multi-step syntheses .

Q. What strategies address challenges in multi-step synthesis involving palladium catalysts?

  • Key Considerations :

  • Stepwise Purification : Isolate intermediates (e.g., pyrazole carbonyl chlorides) via column chromatography to avoid side reactions .
  • Temperature Control : Conduct Suzuki-Miyaura couplings at 40–100°C under inert atmospheres to prevent catalyst deactivation .
  • Workup Protocols : Use hydrochloric acid hydrolysis to cleave protecting groups (e.g., methyl esters) without degrading the pyrazole core .

Q. How to evaluate pharmacological activity against specific targets like fatty acid amide hydrolase (FAAH)?

  • Methodological Pipeline :

  • In Vitro Binding Assays : Screen compounds using human FAAH enzyme assays, measuring IC₅₀ values. For example, 4-(2,2-difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid derivatives show sub-micromolar FAAH inhibition .
  • In Vivo Models : Test anxiolytic or anti-inflammatory effects in rodent models, correlating FAAH modulation with behavioral outcomes .
  • Selectivity Profiling : Cross-test against σ₂ receptors or carbonic anhydrase isoforms to ensure target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.